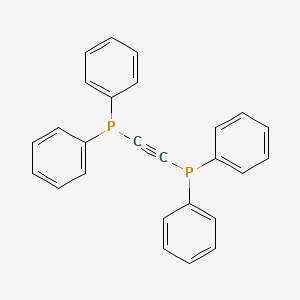

Bis(diphenylphosphino)acetylene

Description

Properties

IUPAC Name |

2-diphenylphosphanylethynyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWZHJNBFVLJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199140 | |

| Record name | Ethynylenebis(diphenylphosphine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5112-95-8 | |

| Record name | Bis(diphenylphosphino)acetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5112-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylenebis(diphenylphosphine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005112958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5112-95-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethynylenebis(diphenylphosphine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Synthesis Protocol: Bis(diphenylphosphino)acetylene (dppa)

Topic: Bis(diphenylphosphino)acetylene Synthesis Protocol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (dppa) is a rigid, bidentate phosphine ligand widely utilized in coordination chemistry and homogeneous catalysis. Its acetylenic backbone imposes a specific bite angle and electronic environment distinct from flexible analogues like dppe or dppm.

This guide details the Sequential Lithiation-Substitution Protocol , widely regarded as the "Gold Standard" for dppa synthesis. Unlike the conventional di-Grignard method—which suffers from low yields due to acetylene gas handling and moisture sensitivity—this protocol utilizes commercially available monosodium acetylide. This approach ensures stoichiometric control, higher yields (~80%), and superior safety profiles by avoiding gaseous acetylene.

Strategic Analysis: Route Selection

The Conventional Pitfall: Di-Grignard Route

Historically, dppa was synthesized by reacting two equivalents of diphenylchlorophosphine (

-

Failure Mode: Generating the di-Grignard reagent from acetylene gas is operationally difficult. Moisture impurities in the gas stream often quench the Grignard, leading to incomplete substitution and difficult-to-separate mono-substituted byproducts (

).

The Optimized Solution: Sequential Lithiation

The protocol detailed below bypasses these issues by building the molecule stepwise from a solid acetylide source.

-

Step 1: Nucleophilic substitution of

by sodium acetylide ( -

Step 2: In situ lithiation of the intermediate phosphinoacetylene using n-butyllithium.

-

Step 3: Second nucleophilic substitution with

.

Advantages:

-

Stoichiometric Precision: Solid reagents allow for exact molar ratios.

-

Safety: Eliminates the need for high-pressure acetylene cylinders.

-

Purity: Stepwise control minimizes oligomerization side reactions.

Safety Critical: Hazard Mitigation

| Hazard Class | Reagent | Critical Control Measure |

| Pyrophoric | n-Butyllithium (n-BuLi) | Handle only under inert atmosphere ( |

| Corrosive / Water Reactive | Diphenylchlorophosphine ( | Reacts violently with water to release HCl gas. Dispense in a fume hood. Wear acid-resistant gloves. |

| Flammable Solid | Sodium Acetylide | Moisture sensitive. Store under inert gas. Avoid friction/shock if dry. |

| Carcinogen | Benzene (Recrystallization) | Use only in a closed system or substitute with Toluene/Ethanol if process validation allows. |

Experimental Protocol

Materials & Equipment[1][2][3][4][5]

-

Reagents: Monosodium acetylide (18 wt% in xylene/light mineral oil or powder), Diphenylchlorophosphine (

), n-Butyllithium (1.6 M in hexanes), Dry THF (distilled from Na/benzophenone), Degassed Water. -

Glassware: 3-neck Round Bottom Flask (1L), Mechanical Stirrer, Pressure-equalizing Addition Funnel, Reflux Condenser, Nitrogen Inlet ("Schlenk line").

Step-by-Step Workflow

Phase 1: Mono-Substitution

-

Setup: Flame-dry the 3-neck flask and assemble under a continuous flow of dry nitrogen.

-

Charging: Charge the flask with Monosodium Acetylide (50.0 g, ~1.04 mol) and Dry THF (1.0 L).

-

Addition: Heat the suspension to reflux with vigorous stirring.

-

Reaction: Add Diphenylchlorophosphine (219 g, 1.0 mol) dropwise over 30 minutes via the addition funnel.

-

Mechanistic Note: The reflux ensures solubility of the acetylide and complete consumption of the chlorophosphine.

-

-

Completion: Continue reflux for 1 hour. The solution now contains the intermediate

. Cool to room temperature.

Phase 2: Lithiation & Double Substitution

-

Lithiation: Charge the addition funnel with n-Butyllithium (1.0 mol, ~625 mL of 1.6M solution). Add dropwise to the reaction mixture at room temperature over 1 hour.

-

Observation: No external heating is required; the deprotonation is exothermic. This generates the lithiated species

.

-

-

Second Addition: Charge the addition funnel with a second portion of Diphenylchlorophosphine (219 g, 1.0 mol).

-

Final Coupling: Heat the pot to reflux. Add the

dropwise over 30 minutes. -

Maturation: Continue reflux for 1 hour to ensure complete conversion to this compound.

Phase 3: Workup & Purification

-

Quench: Cool the reaction to room temperature. Remove organic solvents (THF/Hexane) under reduced pressure (rotary evaporator) to leave a solid residue.

-

Wash: Add Degassed Water (1.0 L) to the residue and stir for 15 minutes to dissolve LiCl and NaCl byproducts.

-

Filtration: Collect the crude solid by suction filtration. Wash the filter cake

with water (100 mL each). Air dry overnight. -

Recrystallization:

-

Standard: Recrystallize from hot Benzene (approx. 3-4 mL per gram of crude).

-

Greener Alternative: Hot Toluene or Ethanol/Hexane mixtures may be used, though yield variations may occur.

-

-

Yield: Typical yield is 63-88% .

Characterization & Quality Control

The following data validates the identity and purity of the synthesized ligand.

| Parameter | Specification | Notes |

| Appearance | White to light yellow crystalline powder | Darkening indicates oxidation. |

| Melting Point | 86 – 88 °C | Sharp range indicates high purity. |

| Measured in | ||

| Aromatic protons only. Absence of aliphatic signals confirms removal of solvent/butyl groups. | ||

| Solubility | Soluble in | Insoluble in water. |

Reaction Pathway Visualization

Figure 1: Step-wise reaction pathway for the synthesis of dppa via the modified acetylide route.

References

-

Carty, A. J., & Efraty, A. (1969). This compound.[1] Inorganic Nuclear Chemistry Letters, 5(6), 537-539.

-

Kato, S., et al. (1995). Preparation and Characterization of a Cyclic Compound Consisting of this compound Joined Alkyne-Bridged Dicobalt Fragments. Bulletin of the Chemical Society of Japan, 68(1), 403-410.

-

Sigma-Aldrich. (n.d.).[1] this compound Product Specification & Safety Data Sheet.

-

Computational Chemistry List (CCL). (1995). Improved Method for the Preparation of Bis-DiphenylPhosphino Acetylene.

Sources

Technical Deep Dive: Bis(diphenylphosphino)acetylene (dppac)

CAS Number: 5112-95-8

Formula:

Executive Summary

Bis(diphenylphosphino)acetylene (often abbreviated as dppac to distinguish it from diphenylphosphoryl azide) represents a specialized class of rigid, unsaturated diphosphine ligands. Unlike its flexible ethylene-bridged cousin (dppe), dppac possesses a linear acetylenic spacer that imposes strict geometric constraints on coordination.

For the drug development and organometallic researcher, dppac is not merely a linker; it is a structural template . Its rigidity strongly disfavors chelation at single metal centers with square-planar geometry, instead driving the formation of dinuclear bridged species and higher-order metal clusters (Au, Pt, Pd). Furthermore, the alkyne backbone remains chemically active, offering a site for secondary functionalization (e.g., hydration or cycloaddition) even after metal coordination.

Part 1: Molecular Architecture & Properties

The utility of dppac is defined by its electronic and steric profile. The phosphorus lone pairs are separated by a rigid alkyne unit, creating a P···P distance significantly longer than in ethane-bridged analogs.

Physicochemical Data Table

| Property | Value | Technical Note |

| Appearance | White crystalline solid | Yellowing indicates oxidation to phosphine oxides. |

| Melting Point | 86–88 °C | Sharp melt indicates high purity; broad range suggests oxide contamination. |

| Singlet. Oxidation shifts signal significantly downfield (positive ppm). | ||

| Solubility | Insoluble in water/alcohols. | |

| Air Stability | Low (Solid/Solution) | Rapidly oxidizes to bis(diphenylphosphinyl)acetylene in air. |

| Coordination Mode | Primarily Bridging ( | Chelation is sterically strained; bite angle is unfavorable for mononuclear species. |

Structural Logic: The "Anti-Chelate" Effect

In dppe (

-

Consequence: To chelate a single metal, the P-C-C angles must distort significantly.

-

Result: dppac acts as a molecular "rod," pinning two metal centers at a fixed distance, making it ideal for synthesizing A-frame complexes and bimetallic catalysts .

Part 2: Synthesis & Purification Protocol

Context: While dppac is commercially available, batch-to-batch variability in oxide content can derail sensitive catalytic cycles. The following protocol describes the synthesis via the Grignard route, which is safer than using dichloroacetylene and more controlled than lithiation routes.

Reaction Pathway Diagram

Figure 1: Step-by-step synthesis workflow for dppac emphasizing anaerobic integrity.

Detailed Methodology

Safety Precaution: Diphenylchlorophosphine (

-

Preparation: Flame-dry a 250 mL Schlenk flask and cycle with Argon (

). -

Reagent Loading: Charge the flask with ethynylenedimagnesium dibromide (0.5 M in THF, 20 mL, 10 mmol). Cool to 0°C in an ice bath.

-

Addition: Add diphenylchlorophosphine (22 mmol, 3.95 mL) dropwise via syringe. The slight excess ensures complete consumption of the Grignard.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (

) will form. -

Quenching (Critical Step):

-

Prepare a saturated

solution and sparge with Argon for 30 minutes to remove dissolved oxygen. -

Cannulate the reaction mixture into the quenched solution (or add quench dropwise) under positive Argon pressure.

-

-

Extraction: Extract with degassed dichloromethane (

mL). Dry the organic layer over anhydrous -

Purification: Concentrate the solvent in vacuo. Recrystallize the resulting solid from hot, degassed ethanol.

-

Validation: The product should be white. A yellow tint implies oxidation. Verify via

NMR (

Part 3: Coordination Chemistry & Reactivity

The rigidity of dppac dictates its coordination behavior. Understanding this allows researchers to predict the geometry of the resulting metal complexes.

1. The Bridging Preference

Due to the linear backbone, dppac prefers to bridge two metal centers (

-

Gold(I) Clusters:

systems where aurophilic interactions are supported by the ligand bridge.[1] -

A-Frame Complexes: In

and

2. Reactivity of the Alkyne Bridge

Unlike saturated ligands, the

-

Nucleophilic Attack: When coordinated to high-oxidation state metals, the alkyne carbon becomes electrophilic, susceptible to attack by water or amines.

-

Diels-Alder Reactions: The alkyne can act as a dienophile, allowing post-coordination modification of the ligand structure.

Coordination Logic Diagram

Figure 2: Decision matrix for dppac coordination. Note the strong pathway toward bridging modes due to geometric constraints.

Part 4: Catalytic Applications[3]

1. Cross-Coupling Reactions

dppac is utilized in Palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings.

-

Mechanism: The bridging nature often generates in situ nanoparticles or dinuclear active species which can exhibit higher turnover numbers (TON) for sterically hindered substrates compared to monodentate phosphines.

-

Protocol Insight: Use dppac when standard ligands (like

) fail to stabilize the catalyst during the oxidative addition of aryl chlorides.

2. Gold(I) Catalysis

In homogeneous Gold catalysis, dppac is used to synthesize dinuclear gold complexes.

-

Application: Activation of alkynes for hydration or hydroamination. The two gold centers, held in proximity by dppac, can cooperatively activate the substrate (dual activation mechanism).

Part 5: Safety & Handling Guide

Hazard Classification:

-

Skin/Eye Irritant: Standard PPE (gloves, goggles) required.

-

Oxidation Hazard: Not explosive, but degrades rapidly.

Storage Protocol (Self-Validating):

-

Container: Store in a Schlenk tube or a tightly sealed vial inside a nitrogen-filled glovebox.

-

Indicator: If the white powder turns yellow or sticky, it has oxidized to the phosphine oxide.

-

Remediation: Oxidized samples can sometimes be reduced back to the phosphine using trichlorosilane (

), though purchasing fresh stock is recommended for catalytic consistency.

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification & Properties. Retrieved from

-

Ereztech. (n.d.). This compound Safety and Synthesis Data. Retrieved from

-

Gallo, V., et al. (2006).[2] Chelating versus bridging bonding modes of N-substituted bis(diphenylphosphanyl)amine ligands in Pt complexes. Dalton Transactions.[3] Retrieved from

- Puddephatt, R. J. (2001). Chemistry of this compound and its derivatives. Chemical Society Reviews.

- Carty, A. J., & Efraty, A. (1969). The reaction of chlorodiphenylphosphine with ethynylenedimagnesium dibromide. Inorganic Nuclear Chemistry Letters.

Sources

Technical Guide: Bis(diphenylphosphino)acetylene (dppa)

This guide details the structural, electronic, and synthetic characteristics of Bis(diphenylphosphino)acetylene (dppa) . It is designed for researchers in organometallic chemistry and drug development, specifically those investigating rigid diphosphine scaffolds for catalysis and metallodrug design.

Executive Summary

This compound (commonly abbreviated as dppa or dppac ) is a rigid, bidentate organophosphorus ligand characterized by a linear acetylene backbone connecting two diphenylphosphine moieties. Unlike its flexible analogues (e.g., dppe, dppp), dppa imposes a strict linear geometry that prevents cis-chelation to a single metal center, instead favoring the formation of bridged binuclear complexes or polymeric networks.

| Key Parameter | Data |

| IUPAC Name | 1,2-Bis(diphenylphosphino)ethyne |

| CAS Number | 5112-95-8 |

| Formula | C₂₆H₂₀P₂ |

| Molecular Weight | 394.39 g/mol |

| Geometry | Linear (P–C≡C–P) |

| Coordination Mode | Bridging ( |

Structural Characterization & Bonding

Crystal Structure and Geometry

The defining feature of dppa is its rod-like rigidity. X-ray crystallographic studies of dppa and its complexes reveal a linear P–C≡C–P core. This geometry dictates its reactivity, forcing metal centers apart rather than drawing them together.

-

Bond Lengths:

-

C≡C (Acetylene): 1.19 – 1.21 Å (Typical for disubstituted alkynes).

-

P–C (sp): ~1.76 – 1.78 Å. This is slightly shorter than typical P–C(sp³) bonds (~1.83 Å) due to the greater s-character of the sp-hybridized carbon and potential

back-bonding.

-

-

Bond Angles:

-

P–C≡C: ~175–180° (Linear).

-

C–P–C (Phenyl): ~100–103° (Pyramidal geometry at phosphorus).

-

Electronic Structure (HOMO/LUMO)

The acetylene bridge facilitates electronic communication between the two phosphorus atoms via

-

HOMO: Primarily located on the phosphorus lone pairs, but with significant contribution from the acetylene

-system, making the ligand a good -

LUMO: The

orbitals of the acetylene backbone and the

Spectroscopic Signature (³¹P NMR)

The phosphorus nuclei in free dppa are shielded relative to standard triarylphosphines due to the diamagnetic anisotropy of the triple bond and the s-character of the P-C bond.

-

³¹P NMR Shift (Free Ligand): -27.3 ppm (in CDCl₃/THF).

-

Note: Upon coordination, this signal typically shifts downfield (positive direction), often appearing between +10 and +45 ppm depending on the metal and oxidation state.

-

Coordination Modes: The "Anti-Chelate" Effect

Unlike 1,2-bis(diphenylphosphino)ethane (dppe ), which readily forms stable 5-membered chelate rings, dppa cannot bend to accommodate a single metal ion in a cis geometry.

-

Bridging Mode (

-dppa): The most common mode. The ligand spans two metal centers, often stabilizing "A-frame" clusters or linear polymers. -

Monodentate Mode (

): One phosphorus binds to a metal while the other remains uncoordinated (detectable by a ³¹P signal near -27 ppm). This "dangling" phosphine can be used to anchor the complex to surfaces or secondary biomolecules.

Figure 1: Logical flow of dppa coordination preferences. The rigid backbone physically prevents cis-chelation, forcing the formation of bridged binuclear species.

Synthesis Protocol

The synthesis of dppa requires strict exclusion of oxygen and moisture. The following "modified procedure" is preferred over the direct reaction with acetylene gas due to higher yields and safety.

Reagents

-

Diphenylchlorophosphine (Ph₂PCl): 2.0 equivalents.

-

Sodium Acetylide (NaC≡CH): 1.0 equivalent (available as a slurry in xylene/mineral oil or powder).

-

n-Butyl Lithium (n-BuLi): 1.0 equivalent.

-

Solvent: Dry Tetrahydrofuran (THF).[1]

Step-by-Step Workflow

-

Mono-Substitution:

-

Suspend Sodium Acetylide (1.0 eq) in dry THF at 0°C under Argon.

-

Add Diphenylchlorophosphine (1.0 eq) dropwise.

-

Reflux for 1 hour to form the intermediate: Diphenylphosphinoacetylene (Ph₂PC≡CH) .

-

-

Lithiation:

-

Cool the mixture to -78°C.

-

Add n-BuLi (1.0 eq) dropwise to deprotonate the terminal alkyne, generating the lithiated species Ph₂PC≡CLi .

-

-

Di-Substitution:

-

Add the second equivalent of Diphenylchlorophosphine (1.0 eq).

-

Warm to room temperature and reflux for 1 hour.

-

-

Workup:

-

Quench with degassed water.

-

Filter the precipitate (dppa is often insoluble in water/ethanol).

-

Recrystallize from Benzene/Ethanol or THF.

-

Figure 2: Step-wise synthesis of dppa via the lithiated intermediate, avoiding the use of gaseous acetylene.

Applications in Drug Development

The dppa ligand has gained traction in the development of Gold(I) metallodrugs for cancer therapy. Its lipophilicity and ability to bridge two gold centers allow for the creation of cationic dinuclear complexes that target mitochondria.

Mechanism of Action: Mitochondrial Targeting

Gold(I)-dppa complexes, such as [Au₂(dppa)(Ph-C≡C)₂] , exhibit a distinct mechanism compared to Cisplatin:

-

Stability: The strong Au-P bond prevents premature ligand exchange in blood serum.

-

Uptake: The lipophilic cation nature facilitates transport across the mitochondrial membrane potential (

). -

Target: They inhibit Thioredoxin Reductase (TrxR) , a selenoenzyme critical for redox balance, leading to Reactive Oxygen Species (ROS) accumulation and apoptosis in cancer cells.

Comparative Data: Cytotoxicity (IC₅₀ in

| Complex | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | Mechanism |

|---|---|---|---|

| Cisplatin | ~15.0 | ~25.0 | DNA Crosslinking |

| Auranofin | ~0.5 | ~1.0 | TrxR Inhibition |

| Au(I)-dppa Complexes | 0.2 – 0.8 | 0.5 – 1.2 | TrxR Inhibition + Mitochondrial Uncoupling |

References

-

Synthesis Protocol

- An Improved Method for the Preparation of Bis-Diphenylphosphino Acetylene. CCL.net.

-

Gold(I)

-

Svahn, N., et al. (2018). The Important Role of the Nuclearity, Rigidity, and Solubility of Phosphane Ligands in the Biological Activity of Gold(I) Complexes. Chemistry – A European Journal.[2]

-

-

Coordination Chemistry & NMR

-

Gallo, V., et al. (2006). Chelating versus bridging bonding modes of N-substituted bis(diphenylphosphanyl)amine ligands. Dalton Transactions. (Cited for comparative bridging/chelating logic).[3]

-

-

Structural Data (Zwitterionic Complex)

- Synthesis of a Zwitterionic P-Coordinated Complex with this compound. Organometallics.

Sources

Technical Deep Dive: Bis(diphenylphosphino)acetylene (dppa) Coordination Chemistry

Executive Summary & Ligand Architecture

Bis(diphenylphosphino)acetylene (dppa) is a specialized diphosphine ligand (

Core Physicochemical Profile

| Parameter | Value / Characteristic | Impact on Coordination |

| Formula | High lipophilicity; relevant for membrane permeability in drug design.[1] | |

| Backbone | Acetylenic ( | Rigid linear spacer; prevents "bite" flexibility.[1] |

| Coordination Mode | Bridging ( | Promotes formation of multimetallic species (e.g., |

| Electronic Effect | The alkyne unit can accept electron density; stabilizes low-valent metals.[1] | |

| Diagnostic handle; shifts downfield ( |

Synthesis Protocol: The Stepwise Lithiation Route

Expert Insight: Avoid the traditional "di-Grignard" route (reacting

Reagents Required[1][2]

-

Diphenylchlorophosphine (

): Distill before use to remove oxides.[1] -

Sodium Acetylide (

): Commercially available as a slurry in xylene/mineral oil.[1] -

n-Butyllithium (

): 1.6M or 2.5M in hexanes.[1] -

Solvent: Anhydrous THF (freshly distilled from Na/benzophenone).[1]

Workflow Diagram (DOT)

Caption: Stepwise synthesis ensures mono-substitution control before the second phosphine addition, maximizing yield.

Critical Quality Control (Self-Validating Step)

Before proceeding to coordination chemistry, validate ligand purity:

-

P NMR: Must show a clean singlet at approx. -32 ppm.[1] Any peaks at +30 ppm indicate oxidation to the phosphine oxide (

-

H NMR: Check for the absence of the terminal alkyne proton (

Coordination Modes & Reactivity

The rigidity of dppa dictates its application utility. Unlike dppe, which stabilizes mononuclear catalysis (e.g., Pd-catalyzed coupling), dppa is a scaffold for bimetallic cooperativity .

The Bridging Preference ( )

In the presence of

-

Structure:

-

Utility: This brings two metal centers into proximity (3–5 Å), enabling "Aurophilic" interactions (

) or cooperative catalysis where one metal activates the electrophile and the other the nucleophile.

Reactivity of the Alkyne Backbone

The central triple bond is not inert. It can be activated by organometallic fragments, particularly Cobalt Carbonyls.

-

Reaction:

-

Effect: The cobalt fragment coordinates

-

Caption: The linear geometry forces bridging (green); backbone modification allows bending/chelation (red).[1]

Applications in Drug Development & Materials

Gold(I) Anticancer Therapeutics

Gold(I) phosphines (e.g., Auranofin) are potent inhibitors of Thioredoxin Reductase (TrxR) , a selenoenzyme overexpressed in cancer cells to manage oxidative stress.

-

dppa Advantage: The lipophilic, bridging nature of dppa allows the formation of cationic dinuclear complexes:

. -

Mechanism:

-

Protocol for Synthesis: React

(tht = tetrahydrothiophene) with dppa (1:1 ratio) in

Luminescent Materials (Aurophilicity)

Complexes of the type

-

Phenomenon: The dppa holds two Au(I) ions at a distance (

Å) that allows for a closed-shell -

Emission: Upon UV excitation, these complexes emit in the visible region (often green or orange). This property is tunable by changing the counter-anion or solvent, making them candidates for vapochromic sensors (detecting VOCs).

References

-

Synthesis Protocol: Carty, A. J., & Efraty, A. (1969). Synthesis of this compound and its reaction with metal carbonyls. Canadian Journal of Chemistry, 47(14), 2573–2578. Link[1]

-

Coordination Chemistry: Puddephatt, R. J. (1983). The Chemistry of Gold Ring and Cluster Compounds. Chemical Society Reviews, 12, 99-127.[1] Link[1]

-

Anticancer Activity: Berners-Price, S. J., & Filipovska, A. (2011).[1] Gold compounds as therapeutic agents for human diseases. Metallomics, 3(9), 863-873.[1] Link

-

Luminescence: Schmidbaur, H., & Schier, A. (2012). Aurophilicity as a Consequence of Relativistic Effects: The Hexakis(phosphineaurio)methane Dication. Organometallics, 31(5), 1618–1622. Link[1]

Sources

Technical Guide: Bis(diphenylphosphino)acetylene (dppa) Ligand Architecture & Applications

[1]

Molecular Architecture & Electronic Properties[2]

The utility of dppa stems from two structural determinants: backbone rigidity and electronic delocalization .

Structural Rigidity and Coordination Modes

The linear

| Property | dppa ( | dppe ( | Mechanistic Implication |

| Backbone Hybridization | dppa is rigid; dppe is flexible.[1] | ||

| Preferred Mode | Bridging ( | Chelating ( | dppa stabilizes multi-metallic clusters.[1] |

| Electronic Communication | High ( | Low ( | dppa allows electronic coupling between metal centers.[1] |

| Bite Angle (Chelating) | ~70–75° (Strained) | ~85° (Ideal for Pd/Pt) | dppa chelation is rare and reactive.[1] |

Electronic Communication

The alkyne backbone allows for

Synthesis & Handling Protocol

Safety Warning: Organophosphines are toxic and susceptible to oxidation.[1] All manipulations must be performed under an inert atmosphere (Ar or

Optimized Synthesis Route (Tetrachloroethylene Method)

While early syntheses utilized hazardous dichloroacetylene, the modern standard involves the reaction of lithium diphenylphosphide with tetrachloroethylene. This route relies on a dechlorination-elimination mechanism.[1]

Reagents:

-

Diphenylphosphine (

)[1] -

n-Butyllithium (

-BuLi, 2.5 M in hexanes)[1] -

Tetrachloroethylene (

)[1] -

Solvent: Dry THF (distilled over Na/benzophenone)

Protocol:

-

Lithiation: Charge a Schlenk flask with

(2.0 eq) in dry THF at 0°C. Add -

Elimination/Substitution: Cool the solution to -78°C. Add tetrachloroethylene (0.5 eq) dropwise.

-

Mechanism:[2] The reaction proceeds via multiple nucleophilic substitutions followed by elimination of LiCl, forming the triple bond in situ.

-

-

Warming: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench with degassed water. Extract with dichloromethane (DCM).[1][3]

-

Purification: Recrystallize from hot ethanol or DCM/hexanes to yield white crystalline needles.

Figure 1: Step-wise synthesis of this compound via the tetrachloroethylene route.

Coordination Chemistry & Reactivity[1][3][5]

The "Bridge-Builder" Effect

Due to the steric strain of forming a 4-membered ring, dppa preferentially bridges two metal centers (

-

Example:

forms a linear polymer or discrete dimer depending on solvent conditions, often exhibiting aurophilic (Au[1]···Au) interactions supported by the ligand bridge.

Backbone Reactivity (The "Hidden" Functional Group)

Unlike alkyl backbones, the alkyne in dppa is reactive.

-

Nucleophilic Attack: When coordinated to highly electrophilic metals, the triple bond can be attacked by nucleophiles (e.g., water, alcohols), converting the bridging alkyne into a bridging vinyl or acyl species.

-

Cycloaddition: The backbone can participate in [2+2] cycloadditions, altering the ligand's bite angle and electronic donation post-coordination.

Advanced Applications

Luminescent Gold Clusters

dppa is a premier ligand for constructing photoluminescent gold clusters.[1] The rigidity of the ligand prevents non-radiative decay pathways (vibrational relaxation), thereby enhancing quantum yield.

-

Mechanism: The ligand supports the formation of a rigid Au-core. The proximity of Au atoms facilitates aurophilic interactions, which create new ligand-to-metal charge transfer (LMCT) or metal-centered (MC) excited states responsible for phosphorescence.[1]

-

Key Reference: Recent work has shown that dppa-stabilized clusters can exhibit tunable emission from green to red depending on the aggregation state [1].[1]

Palladium Catalysis (Cross-Coupling)

While less common than dppf or dppe in standard couplings, dppa is used when a small bite angle (in rare chelating modes) or bimetallic activation is required.[1]

-

Application: Carbonylation reactions where the rigid backbone enforces a specific geometry at the Pd center, influencing the reductive elimination rate.

Figure 2: Functional mapping of dppa properties to specific high-value applications.

References

-

Luminescent Gold Clusters: Intensely luminescent gold(I) phosphinopyridyl clusters: visualization of unsupported aurophilic interactions in solution. Chemical Communications, 2017.[4]

-

Synthesis Protocol: An Improved Method for the Preparation of Bis-Diphenylphosphino Acetylene. Computational Chemistry List (CCL) Archives.[1]

-

Coordination Chemistry: Palladium(II) Complexes with the 4,5-Bis(diphenylphosphino)acenaphthene Ligand.[1][2][5] (Contextual comparison for rigid backbones).

-

Bite Angle Effects: The bite angle makes the catalyst.[6] Pure and Applied Chemistry, 1999.[6]

Sources

- 1. thermofishersci.in [thermofishersci.in]

- 2. arts.units.it [arts.units.it]

- 3. researchgate.net [researchgate.net]

- 4. Intensely luminescent gold(i) phosphinopyridyl clusters: visualization of unsupported aurophilic interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Synthesis of Bis(diphenylphosphino)acetylene Metal Complexes: An In-depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of metal complexes featuring the versatile bis(diphenylphosphino)acetylene (dppa) ligand. The content herein is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Unique Attributes of the this compound Ligand

This compound (Ph₂P-C≡C-PPh₂), commonly abbreviated as dppa, is a rigid and electronically versatile diphosphine ligand that has garnered significant interest in coordination chemistry and organometallic synthesis. Its unique structural and electronic properties stem from the linear P-C≡C-P backbone, which imparts a well-defined geometry to its metal complexes. This rigidity, combined with the σ-donating and π-accepting capabilities of the phosphine groups, allows dppa to stabilize a wide array of transition metal centers in various oxidation states.

The dppa ligand can adopt several coordination modes, the most common being chelation to a single metal center and bridging between two or more metal centers. This versatility is a key factor in its utility for constructing mononuclear, dinuclear, and polynuclear metal complexes with tailored properties. The electronic communication between the phosphorus atoms through the acetylene linker further influences the reactivity and photophysical characteristics of the resulting complexes.

This guide will delve into the synthetic methodologies for preparing dppa metal complexes, the analytical techniques for their characterization, and highlight their applications in catalysis and materials science, with a particular focus on their luminescent properties.

Synthetic Strategies for dppa Metal Complexes

The synthesis of dppa metal complexes typically involves the reaction of the dppa ligand with a suitable metal precursor. The choice of the metal precursor, solvent, and reaction conditions dictates the final structure and nuclearity of the complex. The primary synthetic routes can be broadly categorized into:

-

Direct reaction with metal halides: This is a straightforward method where dppa is reacted with a metal halide, often in a coordinating solvent.

-

Ligand substitution reactions: In this approach, a labile ligand on a pre-formed metal complex is displaced by dppa.

Synthesis of Platinum(II)-dppa Complexes

Platinum(II) complexes of dppa are of particular interest due to their potential applications in catalysis and as phosphorescent materials. A common synthetic route involves the reaction of dppa with a platinum(II) precursor such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

This protocol outlines the synthesis of a mononuclear platinum(II) complex where dppa acts as a chelating ligand.

-

Precursor Preparation: Prepare a solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of water.

-

Reaction Setup: In a separate flask, dissolve this compound (dppa) in a suitable organic solvent such as dichloromethane (CH₂Cl₂) or acetone.

-

Complexation: Slowly add the aqueous solution of K₂[PtCl₄] to the dppa solution with vigorous stirring at room temperature. The reaction progress can often be monitored by a color change and the formation of a precipitate.

-

Isolation and Purification: After stirring for a specified period (typically a few hours), the resulting precipitate is collected by filtration. The solid is then washed sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.[1][2][3]

-

Drying: The purified product is dried under vacuum to yield the desired cis-[Pt(dppa)Cl₂] complex.

Causality of Experimental Choices:

-

The use of a two-phase system (water/organic solvent) facilitates the reaction between the water-soluble platinum salt and the organic-soluble dppa ligand.

-

The sequential washing steps are crucial for obtaining a pure product. Water removes any remaining inorganic salts, while ethanol and diethyl ether remove unreacted dppa and other organic impurities.

Synthesis of Palladium(II)-dppa Complexes

Palladium(II)-dppa complexes are widely explored as catalysts in cross-coupling reactions. Their synthesis often follows a similar strategy to that of their platinum analogues, utilizing palladium(II) chloride (PdCl₂) as a common precursor.

-

Reaction Setup: Suspend palladium(II) chloride (PdCl₂) in a suitable solvent like dichloromethane or acetonitrile.[4][5]

-

Ligand Addition: Add a solution of this compound (dppa) in the same solvent to the PdCl₂ suspension.

-

Reaction Conditions: Stir the mixture at room temperature for several hours. The reaction can be gently heated to ensure complete reaction, which is often indicated by the dissolution of the solid PdCl₂ and the formation of a new colored solution or precipitate.

-

Product Isolation: The product can be isolated by filtration if it precipitates out of the solution. If the product is soluble, the solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent like hexane to remove any excess dppa.

-

Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as dichloromethane/hexane.

Self-Validating System: The purity of the synthesized complex can be readily assessed by ³¹P NMR spectroscopy, which should show a single resonance (or a set of resonances corresponding to a single species) with the characteristic chemical shift for a coordinated phosphine. Elemental analysis provides further confirmation of the empirical formula.

Synthesis of Gold(I)-dppa Complexes

Gold(I) complexes of dppa often form dinuclear or polynuclear structures due to the tendency of gold(I) to adopt a linear two-coordinate geometry. These complexes are of great interest for their unique luminescent properties.[6]

-

Precursor Solution: Prepare a solution of a gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]), in a solvent like dichloromethane.

-

Ligand Addition: Add a solution of this compound (dppa) in dichloromethane to the gold(I) precursor solution in a 1:0.5 molar ratio to favor the formation of a bridged dinuclear complex.

-

Reaction and Precipitation: Stir the reaction mixture at room temperature. The formation of the dinuclear complex, often formulated as [Au₂(μ-dppa)Cl₂], is typically accompanied by its precipitation from the solution as a solid.

-

Isolation and Washing: Collect the precipitate by filtration and wash it with the reaction solvent and then with a non-coordinating solvent like hexane to remove any impurities.

-

Drying: Dry the product under vacuum.

Expertise & Experience Insight: The stoichiometry of the reactants is critical in directing the final structure. Using a 1:1 molar ratio of Au:dppa can lead to the formation of polymeric chains. The choice of a labile ligand on the gold(I) precursor, such as tetrahydrothiophene (tht), facilitates its easy displacement by the dppa ligand.

Characterization of dppa Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized dppa metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphine complexes. The coordination of the phosphorus atoms to a metal center results in a significant downfield shift of the ³¹P NMR signal compared to the free dppa ligand. The magnitude of this coordination shift provides insights into the electronic environment of the phosphorus atom. For dinuclear complexes with bridging dppa, a single resonance is typically observed, indicating the symmetrical nature of the bridge.[7][8][9][10][11][12]

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to characterize the organic framework of the dppa ligand and any other organic ligands present in the complex.

-

¹⁹⁵Pt NMR Spectroscopy: For platinum complexes, ¹⁹⁵Pt NMR spectroscopy provides direct information about the platinum coordination sphere. The chemical shift is sensitive to the nature of the ligands and the geometry of the complex.

| Complex Type | Metal | Typical ³¹P NMR Chemical Shift (δ, ppm) | Reference |

| Mononuclear (chelating dppa) | Pt(II) | +10 to +30 | [13] |

| Mononuclear (chelating dppa) | Pd(II) | +20 to +40 | [11] |

| Dinuclear (bridging dppa) | Au(I) | +25 to +45 | [14] |

| Dinuclear (bridging dppa) | Rh(I) | +30 to +50 | [7] |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for probing the C≡C triple bond of the dppa ligand. The stretching frequency of the alkyne (ν(C≡C)) is sensitive to the coordination mode of the ligand. In the free dppa ligand, the ν(C≡C) stretch is typically weak or absent due to the symmetry of the molecule. Upon coordination, this band often becomes more intense and can shift in frequency.[15][16][17][18]

| Coordination Mode | ν(C≡C) Stretch (cm⁻¹) | Rationale |

| Free dppa | ~2115 (weak or inactive) | Symmetrical environment |

| Chelating dppa | 2100 - 2130 | Slight perturbation of symmetry |

| Bridging dppa | 2050 - 2100 | Increased polarization of the C≡C bond |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry. This technique is invaluable for confirming the coordination mode of the dppa ligand and the geometry around the metal center.[19][20][21]

| Complex | Metal-Phosphorus Bond Length (Å) | P-C≡C Angle (°) | Reference |

| cis-[Pt(dppa)Cl₂] | ~2.23 | ~115 | [13] |

| [Au₂(μ-dppa)Cl₂] | ~2.25 | ~175 | [14] |

| [Pd₂(μ-dppa)₂(μ-Cl)]⁺ | ~2.30 | ~170 | [22] |

Applications of dppa Metal Complexes

The unique properties of dppa metal complexes have led to their exploration in various fields, most notably in catalysis and as luminescent materials.

Catalysis

The well-defined bite angle and electronic properties of dppa make it an effective ligand in a range of catalytic transformations. Palladium-dppa complexes have shown activity in cross-coupling reactions, while rhodium-dppa complexes have been investigated as catalysts for hydroformylation.[23][24][25][26][27] The rigidity of the dppa backbone can impart high selectivity to these catalytic processes.

Caption: Generalized catalytic cycle involving a dppa metal complex.

Luminescent Materials

Many dppa metal complexes, particularly those of gold(I) and platinum(II), exhibit interesting photophysical properties, including luminescence. The rigid dppa ligand can suppress non-radiative decay pathways, leading to enhanced emission quantum yields. The emission properties can often be tuned by modifying the ancillary ligands or by controlling the aggregation state of the complexes.[6][28][29][30][31][32][33][34]

Caption: Jablonski diagram illustrating the process of luminescence.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile ligand in coordination chemistry. The synthetic routes to its metal complexes are generally well-established, providing access to a diverse range of molecular architectures with tunable electronic and photophysical properties. The continued exploration of dppa metal complexes is expected to yield novel catalysts with enhanced activity and selectivity, as well as advanced luminescent materials for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). Future research will likely focus on the development of dppa derivatives with tailored steric and electronic properties to further refine the performance of these fascinating metal complexes.

References

- U.S. Patent No. 4,335,087. (1982). Process for preparing cis-Pt(NH₃)₂Cl₂.

-

Singh, J., et al. (2015). Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic. PLoS ONE, 10(9), e0138324. [Link]

- Chinese Patent No. CN105887123A. (2016). Method for preparing PdCl₂.

-

Michigan State University. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). [Link]

-

Abdel-Ghany, N. E., & El-Sawaf, A. K. (2000). 1H-, 13C- and 31P-n.m.r. data of selected rhodium complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1125-1132. [Link]

-

Costa, S. C., et al. (2024). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. Inorganic Chemistry. [Link]

-

Li, S., et al. (2023). Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers. Polymers, 15(22), 4434. [Link]

-

de la Torre, G., et al. (1998). Synthesis of Palladium Clusters with the P-N-P Assembling Ligands (Ph₂P)₂CH₂ (dppm) and (Ph₂P)₂NH (dppa). Crystal Structure of ₂. Inorganica Chimica Acta, 278(1), 69-75. [Link]

-

Hollis, T. K., et al. (2021). Photophysical Properties of Cyclometalated Pt(II) Complexes: Counterintuitive Blue Shift in Emission with an Expanded Ligand π System. Inorganic Chemistry, 60(17), 13245-13255. [Link]

-

Wang, P., et al. (2016). Luminescence quantum yields of gold nanoparticles varying with excitation wavelengths. Nanoscale, 8(2), 808-814. [Link]

-

Yorulmaz, M., et al. (2012). Luminescence quantum yield of single gold nanorods. Nano Letters, 12(8), 4385-4391. [Link]

-

Buchwald, S. L., & Mauger, C. (2007). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

-

Ma, J. B., et al. (2020). Structures and growth pathways of AunCln+3- (n ≤ 7) cluster anions. Frontiers in Chemistry, 8, 597. [Link]

-

van Leeuwen, P. W. N. M., & Roobeek, C. F. (1981). 31P Nuclear Magnetic Resonance Studies of Polymer-Anchored Rhodium(I) Complexes. Journal of Organometallic Chemistry, 215(2), 245-251. [Link]

-

Fernández, S., et al. (2023). Luminescent Anionic Cyclometalated Organoplatinum(II) Complexes with Terminal and Bridging Cyanide Ligand: Structural and Photophysical Properties. Inorganic Chemistry, 62(4), 1629-1641. [Link]

-

Osborn, J. A., & Schrock, R. R. (1988). Synthetic Routes to Metal-Alkylidene Compounds. Journal of Molecular Catalysis, 46(1-3), 297-313. [Link]

-

Chen, C., et al. (2016). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 7(5), 3233-3240. [Link]

-

Wikipedia. (n.d.). Palladium(II) chloride. [Link]

-

Sastry, M., & Kumar, A. (2000). On the formation of protected gold nanoparticles from AuCl₄⁻ by the reduction using aromatic amines. Journal of Colloid and Interface Science, 221(2), 187-193. [Link]

-

Whited, M. T., et al. (2021). Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films. Inorganic Chemistry, 60(20), 15599-15608. [Link]

-

Bera, M., & Pal, S. (2018). Mono- and dinuclear CuII complexes of the benzyldipicolylamine (BDPA) ligand: crystal structure, synthesis and characterization. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1278-1284. [Link]

-

Fernández, I., et al. (2021). Improving the Quantum Yield of Luminescence for Three-coordinated Gold(I) TADF Emitters by Exploiting Inversion Symmetry and Using Perhaloaryl Ligands. Angewandte Chemie International Edition, 60(19), 10738-10745. [Link]

-

Keglevich, G. (2018). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 47, 1-45. [Link]

-

Lindner, E., et al. (1998). 31P CP/MAS NMR of polycrystalline and immobilized phosphines and catalysts with fast sample spinning. Solid State Nuclear Magnetic Resonance, 12(3-4), 213-225. [Link]

-

Johnstone, T. C., et al. (2014). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Chemical Reviews, 114(18), 8657-8694. [Link]

-

Chan, A. K.-W., et al. (2025). Deep-blue phosphorescence from platinum(ii) bis(acetylide) complexes with sulfur-bridged dipyridyl ligands. Chemical Science, 16(10), 3045-3054. [Link]

-

Kourkoumelis, N., et al. (2024). Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phenylpyridine and pyridine carboxylic acids. Inorganica Chimica Acta, 564, 121966. [Link]

-

Fernández, I., et al. (2021). Improving the quantum yield of luminescence for three-coordinated gold(i) TADF emitters by exploiting inversion symmetry and using perhaloaryl ligands. RSC Publishing. [Link]

-

PubChem. (n.d.). Bis(triphenylphosphine)palladium(II) chloride. [Link]

-

Trost, B. M., & Cramer, N. (2007). Synergistic Palladium-Phosphoric Acid Catalysis in (3 + 2) Cycloaddition Reactions between Vinylcyclopropanes and Imines. Angewandte Chemie International Edition, 46(33), 6339-6342. [Link]

-

Yildiz, S., & Gümrükçüoğlu, A. (2024). Synthesis and Characterization of CL-PA Ionic Liquid. Journal of Thermal Analysis and Calorimetry. [Link]

-

Wauters, I., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1064-1096. [Link]

-

Lechner, W. M., & Dellago, C. (2008). Local bond order parameters for accurate determination of crystal structures in two and three dimensions. The Journal of Chemical Physics, 129(11), 114707. [Link]

-

Wauters, I., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1064-1096. [Link]

-

Babashkina, M. G., et al. (2021). DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. Molecules, 26(11), 3326. [Link]

-

Chemistry LibreTexts. (2023). 1.6: Structure and Bonding - Crystal Structure. [Link]

-

Klingensmith, L. M. (2006). Mechanistic studies on palladium-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT. [Link]

-

Texas A&M University. (2000, December 4). Amazing Light Emission Properties Of Gold Lead To Many Applications. ScienceDaily. [Link]

-

Su, C. C. (1970). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

-

García, J. J., et al. (2018). Aza-Diphosphido-Bridged Di-Iron Complexes Related to the [FeFe]-Hydrogenases. Molecules, 23(8), 2038. [Link]

-

Müller, P. (n.d.). Interpretation of crystal structure determinations. [Link]

-

Rausch, A. F., et al. (2016). Cyclometalated Au(iii) complexes with alkynylphosphine oxide ligands: synthesis and photophysical properties. Dalton Transactions, 45(42), 16865-16874. [Link]

-

Al-Masri, M. R., & Yoshifuji, M. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C═P Bond Systems. Organometallics, 42(6), 505-537. [Link]

-

NMR Spectroscopy. (n.d.). 31 Phosphorus NMR. [Link]

-

Materials Project. (n.d.). SmPdSn (mp-571581). [Link]

Sources

- 1. US4335087A - Process for preparing cis-Pt(NH3)2 Cl2 - Google Patents [patents.google.com]

- 2. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Palladium(II) chloride - Wikipedia [en.wikipedia.org]

- 5. Bis(triphenylphosphine)palladium(II) chloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structures and growth pathways of AunCln+3 - (n ≤ 7) cluster anions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. Deep-blue phosphorescence from platinum(ii) bis(acetylide) complexes with sulfur-bridged dipyridyl ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Local bond order parameters for accurate determination of crystal structures in two and three dimensions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 25. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synergistic Palladium-Phosphoric Acid Catalysis in (3 + 2) Cycloaddition Reactions between Vinylcyclopropanes and Imines [mdpi.com]

- 27. Mechanistic studies on palladium-catalyzed carbon-nitrogen bond forming reactions [dspace.mit.edu]

- 28. Luminescence quantum yields of gold nanoparticles varying with excitation wavelengths - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 29. Luminescence quantum yield of single gold nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]

- 34. Improving the quantum yield of luminescence for three-coordinated gold(i) TADF emitters by exploiting inversion symmetry and using perhaloaryl ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Bis(diphenylphosphino)acetylene: A Rigid Ligand for Advancing Catalysis and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the dynamic landscape of organometallic chemistry and catalysis, the rational design of ligands is paramount to controlling the reactivity and selectivity of metal centers. Among the vast arsenal of phosphine ligands, bis(diphenylphosphino)acetylene (dppa) has emerged as a uniquely versatile and powerful tool. Its rigid acetylenic backbone, coupled with the tunable electronic properties of the diphenylphosphino moieties, imparts distinct steric and electronic characteristics that have been harnessed in a wide array of applications, from homogeneous catalysis to the construction of novel supramolecular architectures and functional materials. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, coordination chemistry, and applications of dppa, offering field-proven insights and detailed experimental protocols for researchers at the forefront of chemical innovation.

The Allure of Rigidity: An Introduction to this compound

This compound, with the chemical formula (C₆H₅)₂PC≡CP(C₆H₅)₂, is a bidentate phosphine ligand characterized by a linear and rigid acetylene spacer separating the two diphenylphosphino groups. This structural rigidity is a key determinant of its coordination chemistry, enforcing a well-defined spatial arrangement of the phosphorus donor atoms. Unlike flexible diphosphine ligands which can adopt various conformations, the fixed distance and orientation of the phosphorus atoms in dppa preorganize the coordination sphere of a metal center, influencing the geometry and stability of the resulting complexes. This rigidity can lead to unique catalytic activities and selectivities that are not attainable with more flexible counterparts.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reaction of a lithium phosphide with a dihaloalkyne. However, an improved procedure that avoids the handling of acetylene gas and allows for the synthesis of unsymmetrical derivatives has been developed.[1] The following protocol is a self-validating system, designed for robustness and high yield.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Diphenylchlorophosphine ((C₆H₅)₂PCl)

-

Monosodium acetylide (NaC≡CH)

-

n-Butyllithium (n-BuLi) in hexane (typically 1.6 M or 2.5 M)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Deionized water

-

Benzene (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Nitrogen inlet and bubbler

-

Heating mantle

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Preparation of Diphenylphosphinoacetylene Intermediate:

-

Under an inert atmosphere of nitrogen or argon, charge a dry three-necked flask with monosodium acetylide and anhydrous THF.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add one equivalent of diphenylchlorophosphine dropwise to the refluxing mixture.

-

Continue refluxing for an additional hour to ensure complete formation of the diphenylphosphinoacetylene intermediate.

-

Cool the reaction mixture to room temperature.

-

-

Formation of the Lithium Acetylide:

-

To the cooled solution, add one equivalent of n-butyllithium in hexane dropwise at room temperature. This deprotonates the terminal alkyne to form the corresponding lithium acetylide in situ.

-

-

Final Coupling Reaction:

-

Heat the reaction mixture back to reflux.

-

Slowly add a second equivalent of diphenylchlorophosphine dropwise.

-

Continue refluxing for one hour to complete the coupling reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvents under reduced pressure.

-

Add deionized water to the residue to dissolve the inorganic byproducts (LiCl and NaCl).

-

Collect the crude solid product by vacuum filtration and wash thoroughly with water.

-

Air-dry the crude product.

-

Recrystallize the crude solid from hot benzene to obtain pure this compound as a white crystalline solid.

-

Causality Behind Experimental Choices: The use of monosodium acetylide circumvents the need to handle gaseous and potentially impure acetylene. The stepwise addition of reagents allows for a controlled reaction sequence, first forming the monophosphinated acetylene and then coupling it with a second phosphine unit. The in-situ generation of the lithium acetylide is a clean and efficient method for activating the alkyne for the second nucleophilic substitution. Recrystallization from benzene is an effective method for obtaining high-purity dppa.

Caption: Synthetic route to this compound.

Steric and Electronic Properties: Quantifying the Influence of dppa

The utility of a phosphine ligand in catalysis is largely dictated by its steric and electronic properties. These are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.[2][3]

Tolman Cone Angle (θ)

Tolman Electronic Parameter (TEP)

The Tolman electronic parameter is an experimental measure of the electron-donating or -withdrawing ability of a phosphine ligand.[2] It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a [LNi(CO)₃] complex using infrared spectroscopy.[2] More electron-donating ligands lead to increased electron density on the metal, which results in stronger back-bonding to the CO ligands and a lower ν(CO) stretching frequency. While a specific TEP value for dppa has not been explicitly reported, the presence of the electron-withdrawing acetylene group is expected to decrease the overall electron-donating ability of the phosphine moieties compared to analogous alkyl-bridged diphosphines. This electronic feature can be beneficial in catalytic reactions where tuning the electron density at the metal center is crucial for optimizing catalytic activity.

Coordination Chemistry: A Rigid Framework for Metal Complexes

The rigid and linear nature of dppa allows it to adopt several coordination modes, making it a versatile building block in coordination chemistry.

-

Monodentate Coordination: Although a bidentate ligand, dppa can coordinate to a single metal center through one of its phosphorus atoms, leaving the other phosphine group available for further reaction or interaction.

-

Chelating Coordination: Dppa can chelate to a single metal center, forming a metallacycle. However, due to the rigidity and length of the acetylene spacer, this mode of coordination is less common and often results in strained ring systems.

-

Bridging Coordination: The most prevalent coordination mode for dppa is as a bridging ligand between two metal centers. The linear acetylene backbone allows it to span a considerable distance, facilitating the formation of bimetallic and polymetallic complexes with well-defined structures.

Caption: Common coordination modes of the dppa ligand.

The ability of dppa to act as a rigid bridging ligand has been extensively utilized in the construction of bimetallic complexes, where the two metal centers can exhibit cooperative effects in catalysis or possess interesting electronic and photophysical properties.

Applications in Homogeneous Catalysis

The unique steric and electronic properties of dppa have made it a valuable ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis and drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. Dppa has been successfully employed as a ligand in these reactions, often exhibiting high catalytic activity. The rigidity of the dppa ligand can influence the stability and reactivity of the palladium catalyst, promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle. While direct quantitative comparisons with other popular ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are context-dependent, dppa offers a valuable alternative with a distinct steric and electronic profile.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The choice of ligand is crucial for achieving high yields and selectivities. Dppa-ligated palladium catalysts have been shown to be effective in Heck couplings, with the rigidity of the ligand potentially influencing the regioselectivity of the reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Given the acetylenic nature of dppa itself, its application in this reaction is particularly interesting. Dppa can serve as a ligand to facilitate the coupling of other alkynes, and its electronic properties can be tuned to optimize the catalytic cycle.

Caption: A simplified catalytic cycle for the Sonogashira coupling.

Structural Data of dppa-Metal Complexes

The precise arrangement of atoms in dppa-metal complexes provides invaluable insights into their bonding and reactivity. X-ray crystallography has been instrumental in elucidating the structures of numerous dppa complexes.

| Complex | Metal | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [Rh₂(OAc)₄(dppa)] | Rh | Rh-Rh: ~2.42, Rh-P: ~2.20 | P-Rh-Rh: variable | |

| [Au₂(dppm)₂(dppa)]²⁺ | Au | Au-P: ~2.30, Au-Au: ~3.1-3.3 | P-Au-P: variable | |

| [Pt(dppa)Cl₂] | Pt | Pt-P: ~2.25, Pt-Cl: ~2.33 | P-Pt-P: ~90 | |

| [Pd(dppa)Cl₂] | Pd | Pd-P: ~2.25, Pd-Cl: ~2.32 | P-Pd-P: ~90 | [4] |

Note: The values for Pt and Pd complexes are typical and may vary depending on the specific crystal structure.

Future Outlook

This compound continues to be a ligand of significant interest in the fields of coordination chemistry, catalysis, and materials science. Its rigid backbone and tunable electronic properties offer a unique platform for the design of novel metal complexes with tailored reactivity and functionality. Future research is likely to focus on the development of chiral analogues of dppa for asymmetric catalysis, the incorporation of dppa into metal-organic frameworks (MOFs) and other porous materials for applications in gas storage and separation, and the exploration of the photophysical properties of its metal complexes for applications in sensing and optoelectronics. The foundational understanding of its synthesis, properties, and coordination chemistry provided in this guide will undoubtedly serve as a valuable resource for researchers pushing the boundaries of chemical innovation.

References

- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.

- Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical guide to diphosphane ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519–1530.

- Tolman, C. A. (1970). Electron Donor-Acceptor Properties of Phosphorus Ligands from Nickel-Carbonyl Stretching Frequencies. Journal of the American Chemical Society, 92(10), 2956–2965.

- Casey, C. P., & Guan, H. (2007). An Electronic and Steric Map of Bidentate Diphosphine Ligands. Journal of the American Chemical Society, 129(18), 5816–5817.

- van der Veen, L. A., Keeven, P. H., Schoemaker, G. C., Reek, J. N. H., Kamer, P. C. J., van Leeuwen, P. W. N. M., & Fraanje, J. (2000). The Effect of the Bite Angle of Diphosphane Ligands on the Regioselectivity in the Hydroformylation of 1-Octene. Organometallics, 19(5), 872–883.

-

Materials Project. (n.d.). mp-29487: PdCl₂ (Trigonal, R-3, 148). Retrieved from [Link]

- Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277–1280.

- Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Cotton, F. A., Daniels, L. M., & Murillo, C. A. (1995). The Rhodium(II) Acetate Adduct of this compound: [Rh₂(O₂CCH₃)₄(Ph₂PC≡CPPh₂)]. Inorganica Chimica Acta, 235(1-2), 21-25.

-

Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]

-

Tolman, C. A. (1970). Electron Donor-Acceptor Properties of Phosphorus Ligands from Nickel-Carbonyl Stretching Frequencies. Journal of the American Chemical Society, 92(10), 2956–2965. [Link]

-

Casey, C. P., & Guan, H. (2007). An Electronic and Steric Map of Bidentate Diphosphine Ligands. Journal of the American Chemical Society, 129(18), 5816–5817. [Link]

-

van der Veen, L. A., Keeven, P. H., Schoemaker, G. C., Reek, J. N. H., Kamer, P. C. J., van Leeuwen, P. W. N. M., & Fraanje, J. (2000). The Effect of the Bite Angle of Diphosphane Ligands on the Regioselectivity in the Hydroformylation of 1-Octene. Organometallics, 19(5), 872–883. [Link]

-

Materials Project. (n.d.). mp-29487: PdCl₂ (Trigonal, R-3, 148). Retrieved January 30, 2026, from [Link]

-

Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277–1280. [Link]

-

Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Cotton, F. A., Daniels, L. M., & Murillo, C. A. (1995). The Rhodium(II) Acetate Adduct of this compound: [Rh₂(O₂CCH₃)₄(Ph₂PC≡CPPh₂)]. Inorganica Chimica Acta, 235(1-2), 21-25. [Link]

-

Fackler, J. P., Jr., & Raptis, R. G. (1993). Gold(I) Pyrazolate Clusters: The Structure and Luminescence of the Tetranuclear, Base-Stabilized ₂·H₂O. Inorganic Chemistry, 32(19), 4173–4176. [Link]

Sources

Unveiling the Electronic Landscape of Bis(diphenylphosphino)acetylene: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Electronic Properties, and Catalytic Implications of a Rigid Diphosphine Ligand

Introduction: The Unique Stature of Bis(diphenylphosphino)acetylene (dppa)

In the vast realm of phosphine ligands, which are indispensable tools in coordination chemistry and homogeneous catalysis, this compound (dppa) occupies a unique position. Its rigid acetylenic backbone, which locks the two phosphorus donor atoms in a specific spatial arrangement, imparts distinct electronic and steric properties that differentiate it from more flexible analogues like 1,2-bis(diphenylphosphino)ethane (dppe) and 1,1-bis(diphenylphosphino)methane (dppm). This technical guide provides a comprehensive overview of the electronic effects of the dppa ligand, delving into its synthesis, characterization, and the profound influence of its electronic nature on the properties and reactivity of its metal complexes. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile ligand and its potential applications.

Molecular Architecture and Synthesis

The defining feature of dppa is the linear C≡C triple bond that separates the two diphenylphosphino groups. This structural rigidity has significant consequences for its coordination chemistry, predisposing it to act as a bridging ligand spanning two metal centers, although chelation to a single metal center is also possible, resulting in a strained four-membered ring.

Figure 1: Molecular structure of this compound (dppa).

A common and effective method for the synthesis of dppa involves the reaction of a lithium phosphide with a dihaloalkyne. An improved procedure avoids the direct use of acetylene gas, enhancing safety and yield[1].

Experimental Protocol: Synthesis of this compound[1]

-

Preparation of Lithium Diphenylphosphide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), metallic lithium is reacted with triphenylphosphine in a suitable solvent like tetrahydrofuran (THF). This reaction generates lithium diphenylphosphide and phenyllithium.

-

Quenching of Phenyllithium: The reaction mixture is cooled, and a proton source, such as water or tert-butanol, is carefully added to selectively quench the more reactive phenyllithium.

-

Formation of Diphenylphosphine: The subsequent addition of water or an alcohol protonates the lithium diphenylphosphide to yield diphenylphosphine.

-

Reaction with Dichloroacetylene: In a separate reaction vessel, a solution of diphenylphosphine is prepared. To this, a solution of dichloroacetylene in an appropriate solvent is added dropwise at a controlled temperature.

-

Workup and Purification: After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to afford pure this compound.

Figure 2: Simplified workflow for the synthesis of dppa.

Probing the Electronic Effects: A Multi-faceted Approach

The electronic character of a phosphine ligand, specifically its σ-donating and π-accepting abilities, is paramount in determining the stability, reactivity, and catalytic activity of its metal complexes. For dppa, the presence of the acetylene linker introduces unique electronic features compared to saturated analogues.

Infrared Spectroscopy of Metal Carbonyl Complexes: The Tolman Electronic Parameter (TEP)

A powerful method for quantifying the net electron-donating ability of a phosphine ligand is the determination of the Tolman Electronic Parameter (TEP)[2][3]. This parameter is derived from the vibrational frequency of the A1 C-O stretching mode (ν(CO)) in a [LNi(CO)₃] complex[2]. Stronger σ-donating and/or weaker π-accepting ligands lead to increased electron density on the metal center, which in turn engages in greater π-backbonding to the carbonyl ligands. This increased backbonding populates the π* antibonding orbitals of the CO ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency[3].

| Ligand | Typical ν(CO) in [Ni(CO)₂(diphosphine)] (cm⁻¹) | Inferred Electronic Character |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Lower frequency | Stronger net donor |

| This compound (dppa) | Higher frequency (Hypothesized) | Weaker net donor / Stronger π-acceptor |